molecular formula C19H15Br2NO3 B4937110 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate

2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate

Cat. No. B4937110
M. Wt: 465.1 g/mol
InChI Key: GJDMAUOVGYNRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate, also known as Nabam, is a chemical compound used in the agricultural industry as a fungicide. Nabam has been widely used since the 1940s due to its effectiveness in controlling plant diseases caused by fungi.

Scientific Research Applications

2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium oxysporum, Botrytis cinerea, and Phytophthora infestans. 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate is not fully understood. However, it is believed that 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate acts by inhibiting the activity of certain enzymes involved in fungal cell wall synthesis. This results in the disruption of fungal cell growth and division, ultimately leading to the death of the fungus.
Biochemical and Physiological Effects
2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate has been shown to have low toxicity in mammals. However, it has been shown to have some toxic effects on aquatic organisms, such as fish and crustaceans. 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate has also been shown to have some potential for causing skin irritation and allergic reactions in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate in lab experiments is its effectiveness in controlling fungal infections. This makes it a valuable tool for researchers studying plant-pathogen interactions. However, 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate's potential toxicity to aquatic organisms and its potential for causing skin irritation and allergic reactions in humans make it important to handle with care in the laboratory.

Future Directions

Future research on 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate could focus on its potential use in the treatment of certain cancers. Additionally, there is a need for further research on the environmental effects of 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate, particularly its impact on aquatic organisms. Finally, there is a need for the development of new, safer fungicides that can effectively control plant diseases without posing a risk to human health or the environment.

Synthesis Methods

2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate can be synthesized through the reaction of 2,4-dibromophenol with ethylene oxide, followed by the reaction of the resulting compound with 1-naphthyl isocyanate. The product is then purified through recrystallization.

properties

IUPAC Name

2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2NO3/c20-14-8-9-18(16(21)12-14)24-10-11-25-19(23)22-17-7-3-5-13-4-1-2-6-15(13)17/h1-9,12H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDMAUOVGYNRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate

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